molecular formula C11H15BrO B2892827 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene CAS No. 92644-18-3

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene

Cat. No.: B2892827
CAS No.: 92644-18-3
M. Wt: 243.144
InChI Key: ZQVKTCHSOHXQLG-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)benzene” is a chemical compound with the molecular formula C9H11Br. It consists of 11 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)benzene” includes a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

Benzene derivatives, such as “(3-Bromopropyl)benzene”, can undergo nucleophilic substitution reactions .

Scientific Research Applications

1. Total Synthesis of Biologically Active Natural Products

Benzene derivatives like 4-(3-bromopropyl)-1-methoxy-2-methyl- are instrumental in the total synthesis of biologically active natural products. For instance, Akbaba et al. (2010) demonstrated the synthesis of a complex brominated natural product starting from a related benzene derivative (Akbaba et al., 2010).

2. Novel Initiators/Transfer Agents for Cationic Polymerizations

These benzene derivatives serve as precursors in the synthesis of novel inifers, crucial for cationic polymerizations. A study by Dittmer et al. (1992) highlighted the interaction of a similar methoxy-substituted benzene with BCl3, underlining its role in polymer chemistry (Dittmer et al., 1992).

3. Development of Potent Antimicrobial Agents

Compounds like 4-(3-bromopropyl)-1-methoxy-2-methyl- benzene have been explored for their antimicrobial properties. Liaras et al. (2011) synthesized benzene derivatives with various substituents demonstrating significant antimicrobial activity (Liaras et al., 2011).

4. Electrochemical Bromination in Organic Synthesis

Kulangiappar et al. (2014) showed the use of electrochemical methods for bromination of methoxy-substituted benzene compounds, highlighting a versatile approach in organic synthesis (Kulangiappar et al., 2014).

5. Photodynamic Therapy and Cancer Treatment

Benzene derivatives are explored in the synthesis of photosensitizers used in photodynamic therapy for cancer treatment. Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine derivatives with bromo and methoxy groups for potential use in cancer therapy (Pişkin et al., 2020).

6. Application in Molecular Electronics

Stuhr-Hansen et al. (2005) utilized aryl bromides, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, as building blocks for molecular wires in electronics, showcasing the chemical versatility and application potential in nanotechnology and molecular electronics (Stuhr-Hansen et al., 2005).

Mechanism of Action

The mechanism of action for benzene derivatives involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

“(3-Bromopropyl)benzene” is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

4-(3-bromopropyl)-1-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKTCHSOHXQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 42-3 (860 mg) was dissolved in methylene chloride (30 ml), triphenylphosphine (1.39 g) and N-bromosuccinimide (0.934 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature for 2 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (800 mg) as a colorless oil.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
0.934 g
Type
reactant
Reaction Step Two

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